molecular formula C14H10BrNO2S B305293 (4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one

(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one

Katalognummer B305293
Molekulargewicht: 336.21 g/mol
InChI-Schlüssel: OZGOMPVQHKNCFF-RIYZIHGNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Wirkmechanismus

The mechanism of action of (4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one involves the inhibition of various enzymes and pathways in cancer cells, leading to apoptosis. It has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound also induces the generation of reactive oxygen species (ROS), which further contribute to the induction of apoptosis.
Biochemical and Physiological Effects:
Studies have shown that (4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one has various biochemical and physiological effects. It has been found to induce cell cycle arrest and inhibit cell proliferation in cancer cells. This compound has also been shown to modulate various signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell survival and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using (4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one in lab experiments is its potential as a new anticancer agent. Its ability to induce apoptosis in cancer cells makes it a promising candidate for further research. However, one limitation is that this compound has not yet been extensively studied for its toxicity and safety, which is essential before it can be used in clinical trials.

Zukünftige Richtungen

There are several future directions for the research on (4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one. One direction is to further investigate its anticancer properties and its potential as a new chemotherapeutic agent. Another direction is to study its antifungal and antibacterial properties and its potential as a new antimicrobial agent. Additionally, research can be conducted to study the toxicity and safety of this compound, which is essential before it can be used in clinical trials.
In conclusion, (4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one is a chemical compound that has shown potential applications in various fields of scientific research. Its anticancer, antifungal, and antibacterial properties make it a promising candidate for further research. However, more studies are needed to investigate its toxicity and safety before it can be used in clinical trials.

Synthesemethoden

The synthesis of (4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one involves the reaction of 2-bromo-6-methoxyphenol and 2-aminobenzothiazole in the presence of a suitable catalyst. The product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.

Wissenschaftliche Forschungsanwendungen

(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one has shown potential applications in various fields of scientific research. It has been extensively studied for its anticancer properties, as it has been found to induce apoptosis in cancer cells. This compound has also been studied for its antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Eigenschaften

Produktname

(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one

Molekularformel

C14H10BrNO2S

Molekulargewicht

336.21 g/mol

IUPAC-Name

(4Z)-4-(3H-1,3-benzothiazol-2-ylidene)-2-bromo-6-methoxycyclohexa-2,5-dien-1-one

InChI

InChI=1S/C14H10BrNO2S/c1-18-11-7-8(6-9(15)13(11)17)14-16-10-4-2-3-5-12(10)19-14/h2-7,16H,1H3/b14-8+

InChI-Schlüssel

OZGOMPVQHKNCFF-RIYZIHGNSA-N

Isomerische SMILES

COC1=C/C(=C/2\NC3=CC=CC=C3S2)/C=C(C1=O)Br

SMILES

COC1=CC(=C2NC3=CC=CC=C3S2)C=C(C1=O)Br

Kanonische SMILES

COC1=CC(=C2NC3=CC=CC=C3S2)C=C(C1=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.